1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine
CAS No.: 857759-22-9
Cat. No.: VC7232812
Molecular Formula: C16H16N2O
Molecular Weight: 252.317
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857759-22-9 |
|---|---|
| Molecular Formula | C16H16N2O |
| Molecular Weight | 252.317 |
| IUPAC Name | (6-amino-3,4-dihydro-2H-quinolin-1-yl)-phenylmethanone |
| Standard InChI | InChI=1S/C16H16N2O/c17-14-8-9-15-13(11-14)7-4-10-18(15)16(19)12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,17H2 |
| Standard InChI Key | OUQDZNUIDTTYFX-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a partially saturated quinoline ring system with two critical substituents:
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Benzoyl group (C₆H₅CO-): Attached to the nitrogen atom at position 1, this aromatic moiety enhances lipophilicity and influences electronic interactions.
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Primary amine (-NH₂): Positioned at carbon 6, this group provides nucleophilic reactivity and hydrogen-bonding capacity.
The tetrahydroquinoline core reduces aromaticity compared to fully unsaturated quinolines, altering its electronic profile and conformational flexibility. X-ray crystallography or computational modeling would further elucidate its three-dimensional conformation, though such data remain unpublished.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 857759-22-9 | |
| Molecular Formula | ||
| Molecular Weight | 252.317 g/mol | |
| IUPAC Name | (6-amino-3,4-dihydro-2H-quinolin-1-yl)-phenylmethanone | |
| SMILES | C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3=CC=CC=C3 | |
| Solubility | Not publicly available |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine typically involves a multi-step approach:
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Construction of the tetrahydroquinoline core: Achieved via cyclization reactions, such as the Skraup or Doebner-Miller synthesis, using aniline derivatives and carbonyl compounds.
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Benzoylation: Introducing the benzoyl group through Friedel-Crafts acylation or nucleophilic substitution at the nitrogen atom.
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Amine functionalization: Selective nitration followed by reduction or direct amination at position 6.
Critical challenges include regioselectivity during benzoylation and avoiding over-reduction of the amine group. Purification often employs column chromatography or recrystallization, though yields remain unspecified in public literature.
Biological Activities and Mechanistic Insights
Enzyme Inhibition
Preliminary studies suggest the compound acts as a moderate inhibitor of:
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Cyclooxygenase-2 (COX-2): Potential anti-inflammatory activity via prostaglandin suppression.
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Tyrosine kinases: Implicated in cancer cell signaling pathways, though specific IC₅₀ values are unreported.
The benzoyl group may interact with hydrophobic enzyme pockets, while the amine forms hydrogen bonds with catalytic residues. Molecular docking simulations could validate these hypotheses .
Receptor Interactions
Structural analogs of tetrahydroquinoline exhibit affinity for opioid receptors, particularly μ-opioid (MOR) and δ-opioid (DOR) receptors . While direct evidence for 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine is lacking, its scaffold suggests possible neuromodulatory applications requiring further validation .
Challenges and Future Directions
Pharmacokinetic Optimization
Key unresolved issues include:
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Bioavailability: Poor aqueous solubility (undocumented) may limit oral absorption.
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Metabolic stability: Hepatic cytochrome P450 interactions need evaluation to predict drug-drug interactions.
Prodrug strategies (e.g., esterification of the amine) or nanoparticle formulations could address these limitations.
Toxicity Profiling
No acute or chronic toxicity data are publicly available. Standard assays (e.g., Ames test for mutagenicity, hERG channel screening for cardiotoxicity) are essential before clinical trials.
Target Validation
High-throughput screening against disease-relevant targets (e.g., SARS-CoV-2 main protease) could uncover novel applications. Collaboration between academic and industrial labs will accelerate translational research .
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